(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium
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Overview
Description
(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium is a chiral organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely studied for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as 4-methoxybenzaldehyde and (S)-proline.
Reaction Conditions: The reaction is carried out under specific conditions, such as refluxing in a suitable solvent (e.g., ethanol) with a catalyst (e.g., acid or base).
Purification: The product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using reagents like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-hydroxyphenyl)pyrrolidin-1-ium
- (2S)-2-(4-chlorophenyl)pyrrolidin-1-ium
- (2S)-2-(4-nitrophenyl)pyrrolidin-1-ium
Uniqueness
(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and ability to cross biological membranes, potentially leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C11H16NO+ |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
(2S)-2-(4-methoxyphenyl)pyrrolidin-1-ium |
InChI |
InChI=1S/C11H15NO/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11/h4-7,11-12H,2-3,8H2,1H3/p+1/t11-/m0/s1 |
InChI Key |
HCBLZPKEGFYHDN-NSHDSACASA-O |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCC[NH2+]2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCC[NH2+]2 |
Origin of Product |
United States |
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